

# The Molecular Architecture: Predicting Vibrational Modes

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## Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitroaniline

CAS No.: 70902-72-6

Cat. No.: B3056376

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The structure of **2-Chloro-5-methyl-4-nitroaniline** is a pentasubstituted benzene ring, incorporating an amine (-NH<sub>2</sub>), a nitro (-NO<sub>2</sub>), a chloro (-Cl), and a methyl (-CH<sub>3</sub>) group. Each of these functional groups, along with the aromatic ring itself, possesses characteristic vibrational modes (stretching, bending, wagging, etc.) that absorb infrared radiation at specific frequencies. The resulting FTIR spectrum is a superposition of these absorptions, with the exact peak positions influenced by the electronic effects (induction and resonance) of the neighboring substituents.

The key vibrational modes expected for **2-Chloro-5-methyl-4-nitroaniline** are:

- N-H vibrations from the primary amine group.
- N-O vibrations from the nitro group.
- C-H vibrations from the aromatic ring and the methyl group.
- C=C and C-N vibrations within and attached to the aromatic ring.
- C-Cl vibrations.

- Out-of-plane bending modes that are characteristic of the ring's substitution pattern.

Below is a diagram illustrating the molecular structure and the key functional groups that dominate its infrared spectrum.

Caption: Molecular structure of **2-Chloro-5-methyl-4-nitroaniline** with key functional groups.

## Interpreting the Spectrum: A Region-by-Region Analysis

While an experimental spectrum for **2-Chloro-5-methyl-4-nitroaniline** is not readily available in public databases, we can predict its features with high confidence by analyzing the characteristic absorption regions for its constituent groups.

### - 3300 cm<sup>-1</sup>: N-H Stretching Region

A primary aromatic amine typically displays two distinct bands in this region:

- Asymmetric N-H stretch ( $\nu_{as}$ ): Usually found at higher wavenumbers ( $\approx 3450$  cm<sup>-1</sup>).
- Symmetric N-H stretch ( $\nu_s$ ): Found at lower wavenumbers ( $\approx 3350$  cm<sup>-1</sup>).

The presence of both electron-withdrawing groups (NO<sub>2</sub>, Cl) and an electron-donating group (CH<sub>3</sub>) creates a complex electronic environment. Electron-withdrawing groups tend to cause a shift to higher frequencies (a hypsochromic shift) for the amino group vibrations.<sup>[1]</sup> The formation of inter- or intra-molecular hydrogen bonds, particularly with the adjacent nitro group, can cause these peaks to broaden and shift.<sup>[1][2]</sup>

### - 2800 cm<sup>-1</sup>: C-H Stretching Region

This region contains absorptions from both the aromatic ring and the methyl group.

- Aromatic C-H Stretch: Aromatic C-H stretches typically appear as weak to medium bands just above 3000 cm<sup>-1</sup> (e.g., 3100-3000 cm<sup>-1</sup>).<sup>[3][4]</sup>
- Aliphatic C-H Stretch: The methyl (-CH<sub>3</sub>) group will show asymmetric and symmetric stretching vibrations just below 3000 cm<sup>-1</sup>, typically in the 2975-2850 cm<sup>-1</sup> range.

## - 1250 $\text{cm}^{-1}$ : The Diagnostic Fingerprint Region

This crowded but highly informative region contains several key vibrations.

- N-H Bending (Scissoring): A characteristic bending vibration for primary amines is found in the 1650-1580  $\text{cm}^{-1}$  range.[5][6]
- Aromatic C=C Stretching: The benzene ring exhibits several medium-intensity absorptions between 1620  $\text{cm}^{-1}$  and 1400  $\text{cm}^{-1}$ . [4][7] Two bands around 1600  $\text{cm}^{-1}$  and 1500  $\text{cm}^{-1}$  are often the most intense.[3]
- Asymmetric  $\text{NO}_2$  Stretch ( $\nu_{\text{as}}$ ): This is one of the most prominent features in the spectrum of aromatic nitro compounds. It appears as a very strong absorption band, typically in the 1550-1475  $\text{cm}^{-1}$  region.[7][8] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[8]
- Symmetric  $\text{NO}_2$  Stretch ( $\nu_{\text{s}}$ ): This is the second highly characteristic band for nitroaromatics, appearing as another strong absorption in the 1360-1290  $\text{cm}^{-1}$  range.[7][8] For aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, strong intensities.[8]
- Aromatic C-N Stretching: A strong band associated with the C-NH<sub>2</sub> stretch is expected in the 1335-1250  $\text{cm}^{-1}$  region.[5]

## Below 1000 $\text{cm}^{-1}$ : Halogen and Out-of-Plane Bending

- C-N Stretch (Nitro Group): The stretching of the bond connecting the nitro group to the aromatic ring is weaker and appears in the 890-835  $\text{cm}^{-1}$  range.[7]
- C-H Out-of-Plane Bending: Strong absorptions in the 900-675  $\text{cm}^{-1}$  range are due to C-H out-of-plane ("oop") bending. The exact position is highly diagnostic of the ring's substitution pattern.[3][4] For the 1,2,4,5-tetrasubstitution pattern of this molecule, specific correlations can be complex, but a strong band in this region is expected.
- C-Cl Stretching: The carbon-chlorine stretching vibration typically produces a strong band in the 800-600  $\text{cm}^{-1}$  region.

## Comparative Spectral Data

To contextualize the predicted peaks for **2-Chloro-5-methyl-4-nitroaniline**, we can compare them with the known spectral features of structurally related molecules. This comparison helps to isolate the influence of each substituent on the overall spectrum.

Vibrational Mode	Predicted Range for 2-Chloro-5-methyl-4-nitroaniline (cm <sup>-1</sup> )	4-Chloro-2-nitroaniline (cm <sup>-1</sup> )[9]	2-Chloro-5-methylaniline (cm <sup>-1</sup> )[10]	4-Nitroaniline (cm <sup>-1</sup> )[11][12]
N-H Asymmetric Stretch	~3480	Strong peak observed around 3480	Strong peak observed around 3470	~3480
N-H Symmetric Stretch	~3370	Strong peak observed around 3370	Strong peak observed around 3380	~3360
Aromatic C-H Stretch	3100 - 3000	Peaks visible in the 3100-3000 region	Peaks visible in the 3100-3000 region	Peaks visible in the 3100-3000 region
Aliphatic C-H Stretch	2975 - 2850	N/A	Peaks observed in 2950-2850 region	N/A
N-H Bend (Scissoring)	1640 - 1620	Strong peak at ~1620	Peak at ~1620	Strong peak at ~1630
Aromatic C=C Stretch	1600 - 1500	Peaks at ~1570, ~1500	Peaks at ~1600, ~1500	Peaks at ~1595, ~1510
NO <sub>2</sub> Asymmetric Stretch	1550 - 1490	Very strong peak at ~1520	N/A	Very strong peak at ~1475
NO <sub>2</sub> Symmetric Stretch	1350 - 1300	Very strong peak at ~1340	N/A	Very strong peak at ~1310
C-N Stretch (Amine)	1300 - 1250	Peak around 1260	Peak around 1280	Peak around 1280
C-Cl Stretch	800 - 600	Present in fingerprint	Present in fingerprint	N/A

Note: This table synthesizes data from multiple sources. Exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR) and instrument resolution.

## Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable and reproducible workflow is essential for accurate spectral analysis. The following protocol details the standard potassium bromide (KBr) pellet technique for solid samples.<sup>[13]</sup>

### Materials and Equipment

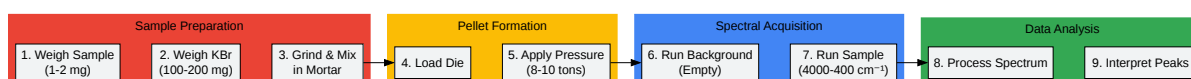
- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate Mortar and Pestle
- Hydraulic Press with Pellet Die Set
- Analytical Balance
- Spatula
- **2-Chloro-5-methyl-4-nitroaniline** sample
- Potassium Bromide (KBr), FT-IR grade, thoroughly dried

### Step-by-Step Procedure

- Sample Preparation:
  - Weigh approximately 1-2 mg of the solid sample.
  - Weigh approximately 100-200 mg of dry, FT-IR grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
  - Combine the sample and KBr in an agate mortar.
- Grinding and Mixing:

- Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
- Pellet Formation:
  - Transfer a portion of the powder into the pellet die.
  - Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent or translucent pellet.
- Spectral Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment. This is a critical step to correct for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as instrumental artifacts.
  - Acquire the sample spectrum. A typical scanning range is 4000-400 cm<sup>-1</sup>. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
  - Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, peak picking).
  - Correlate the observed absorption bands with known vibrational frequencies to identify the functional groups and confirm the structure.

The following diagram illustrates this experimental workflow.



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Caption: Standard experimental workflow for FTIR analysis of solid samples using the KBr pellet technique.

## Conclusion

The FTIR spectrum of **2-Chloro-5-methyl-4-nitroaniline** is defined by a collection of highly characteristic absorption bands. The most prominent and readily identifiable features are the strong, dual N-H stretching bands of the primary amine above  $3300\text{ cm}^{-1}$  and the two very strong asymmetric and symmetric stretching bands of the nitro group between  $1550\text{ cm}^{-1}$  and  $1300\text{ cm}^{-1}$ . Additional confirmation is provided by the C=C ring stretches, C-H vibrations, and absorptions in the lower frequency region corresponding to C-N and C-Cl bonds. By understanding the expected positions of these peaks and comparing them to structurally related compounds, researchers can confidently use FTIR spectroscopy for the rapid identification and quality assessment of this important chemical intermediate.

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